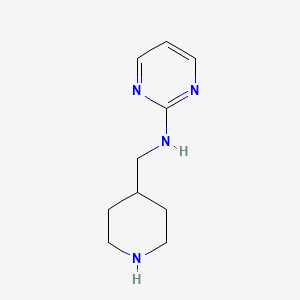

N-(Piperidin-4-ylmethyl)pyrimidin-2-amine

Description

BenchChem offers high-quality N-(Piperidin-4-ylmethyl)pyrimidin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Piperidin-4-ylmethyl)pyrimidin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(piperidin-4-ylmethyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4/c1-4-12-10(13-5-1)14-8-9-2-6-11-7-3-9/h1,4-5,9,11H,2-3,6-8H2,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYUCGGGAQDYSMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CNC2=NC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90582981 |

Source

|

| Record name | N-[(Piperidin-4-yl)methyl]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90582981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

521273-76-7 |

Source

|

| Record name | N-[(Piperidin-4-yl)methyl]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90582981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure of N-(Piperidin-4-ylmethyl)pyrimidin-2-amine

An In-Depth Technical Guide to N-(Piperidin-4-ylmethyl)pyrimidin-2-amine

Abstract

This technical guide provides a comprehensive overview of the chemical structure, synthesis, characterization, and potential biological significance of N-(Piperidin-4-ylmethyl)pyrimidin-2-amine. This molecule represents a compelling scaffold in medicinal chemistry, strategically combining the well-established pharmacophores of piperidine and 2-aminopyrimidine. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its physicochemical properties, synthetic methodologies, and prospective therapeutic applications. The guide emphasizes the rationale behind its design, grounded in the concept of privileged structures, and provides practical, field-proven insights into its synthesis and analysis.

Introduction and Rationale

The pursuit of novel therapeutic agents is a cornerstone of modern medicinal chemistry. A highly effective strategy in this endeavor is the hybridization of molecular scaffolds that are known to confer favorable pharmacological properties. N-(Piperidin-4-ylmethyl)pyrimidin-2-amine is a prime example of this design philosophy, integrating two "privileged structures" into a single, promising entity.

The Legacy of Heterocyclic Scaffolds in Drug Discovery

Heterocyclic compounds, particularly those containing nitrogen, form the bedrock of a vast number of pharmaceuticals. Their structural diversity and ability to engage in various non-covalent interactions (e.g., hydrogen bonding, ionic interactions) make them ideal for targeting a wide array of biological macromolecules. The piperidine ring, a saturated heterocycle, and the pyrimidine ring, an aromatic diazine, are two of the most ubiquitous and successful scaffolds in the history of drug development.

Privileged Structures: Piperidine and 2-Aminopyrimidine

The concept of "privileged structures" refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets with high affinity. This versatility makes them highly efficient starting points for the development of new drugs.

-

The Piperidine Moiety: This saturated nitrogen heterocycle is a cornerstone of medicinal chemistry, present in numerous approved drugs. Its conformational flexibility and the basicity of the nitrogen atom allow it to serve as a crucial pharmacophore for interacting with receptors and enzymes, particularly in the central nervous system. The piperidine ring can be readily functionalized to modulate a compound's physicochemical properties, such as lipophilicity and solubility, thereby optimizing its pharmacokinetic profile.

-

The 2-Aminopyrimidine Core: This scaffold is renowned for its role in kinase inhibitors, a critical class of anticancer drugs like Imatinib. The arrangement of nitrogen atoms and the exocyclic amino group in 2-aminopyrimidine allows it to act as a versatile hydrogen bond donor and acceptor, effectively mimicking the hinge-binding interactions of ATP in the kinase domain. Its inherent bioisosteric relationship with other aromatic systems often leads to improved drug-like properties.[1]

Rationale for the Investigation of N-(Piperidin-4-ylmethyl)pyrimidin-2-amine

The rationale for studying N-(Piperidin-4-ylmethyl)pyrimidin-2-amine is rooted in the synergistic potential of its constituent parts.[2] By linking the piperidine and 2-aminopyrimidine scaffolds via a methylene bridge, a novel chemical entity is created with the potential for unique biological activities. This hybrid molecule could engage with targets in novel ways, potentially leading to new therapies for a range of diseases, including cancer, inflammatory disorders, and neurological conditions.

Physicochemical and Structural Properties

A thorough understanding of a molecule's physicochemical properties is fundamental to its development as a therapeutic agent.

Chemical Identity

| Property | Value | Source |

| IUPAC Name | N-((piperidin-4-yl)methyl)pyrimidin-2-amine | Generated |

| CAS Number | 521273-76-7 | [2][3][4] |

| Molecular Formula | C₁₀H₁₆N₄ | [3] |

| Molecular Weight | 192.26 g/mol | [2][3] |

| InChI Key | RYUCGGGAQDYSMJ-UHFFFAOYSA-N | [2] |

Structural Elucidation

The chemical structure of N-(Piperidin-4-ylmethyl)pyrimidin-2-amine is presented below:

Caption: Retrosynthetic analysis of the target molecule.

Key Synthetic Strategies

The construction of this molecule relies on robust and scalable reactions. A common and efficient method is the coupling of a functionalized piperidine with a 2-aminopyrimidine moiety.

3.2.1. Construction of the Pyrimidin-2-amine Moiety The 2-aminopyrimidine core can be synthesized through various methods, including the condensation of a 1,3-dicarbonyl compound with guanidine. This is a classic and reliable method for forming the pyrimidine ring.

3.2.2. Functionalization of the Piperidine Moiety A versatile starting material for the piperidine portion is a protected 4-piperidone derivative, such as N-Boc-4-piperidone. The key transformation is the introduction of the aminomethyl group at the 4-position. A highly effective method for this is reductive amination . [2]

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a representative example of how N-(Piperidin-4-ylmethyl)pyrimidin-2-amine could be synthesized in a laboratory setting. This protocol is based on established chemical principles and analogous transformations found in the literature.

Step 1: Synthesis of tert-butyl 4-((pyrimidin-2-ylamino)methyl)piperidine-1-carboxylate

-

To a solution of tert-butyl 4-formylpiperidine-1-carboxylate (1.0 eq) in 1,2-dichloroethane (DCE) is added 2-aminopyrimidine (1.0 eq).

-

The mixture is stirred at room temperature for 1 hour.

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is added portion-wise over 15 minutes.

-

The reaction is stirred at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of starting material.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

The aqueous layer is extracted with dichloromethane (DCM) (3x).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Step 2: Deprotection to Yield N-(Piperidin-4-ylmethyl)pyrimidin-2-amine

-

The purified product from Step 1 is dissolved in a solution of hydrochloric acid (HCl) in dioxane (e.g., 4 M) or trifluoroacetic acid (TFA) in DCM.

-

The solution is stirred at room temperature for 2-4 hours.

-

The solvent is removed under reduced pressure.

-

The residue is triturated with diethyl ether to afford the hydrochloride salt of the final product as a solid, which can be collected by filtration.

-

The free base can be obtained by neutralization with a suitable base.

Caption: A typical synthetic workflow.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrimidine ring protons (typically in the aromatic region, ~6.5-8.5 ppm), the piperidine ring protons (in the aliphatic region, ~1.2-3.0 ppm), and the methylene linker protons (~3.0-3.5 ppm). The NH protons will appear as broad signals that can be exchanged with D₂O.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the pyrimidine carbons (in the downfield region, ~110-165 ppm) and the aliphatic carbons of the piperidine ring and the methylene linker (~25-55 ppm).

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 193.14. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Biological Activity and Therapeutic Potential

The combination of the piperidine and 2-aminopyrimidine scaffolds suggests a high potential for biological activity, particularly in areas where these individual motifs have shown promise.

Potential Biological Targets

-

Kinase Inhibition: The 2-aminopyrimidine core is a well-known hinge-binding motif in a multitude of protein kinase inhibitors. [5]It is plausible that N-(Piperidin-4-ylmethyl)pyrimidin-2-amine or its derivatives could exhibit inhibitory activity against various kinases implicated in cancer and inflammatory diseases. The piperidine moiety can be tailored to interact with the solvent-exposed region of the kinase, enhancing potency and selectivity.

-

GPCR Modulation: The piperidine scaffold is frequently found in ligands for G-protein coupled receptors (GPCRs), which are involved in a vast range of physiological processes.

-

Other Enzymatic Targets: Derivatives of 2-aminopyrimidine have been investigated as inhibitors of enzymes such as β-glucuronidase, which is associated with certain cancers and infections. [6]

Structure-Activity Relationship (SAR) Insights

While specific SAR data for this molecule is not available, general principles can be inferred:

-

Substitution on the Pyrimidine Ring: Modifications at the 4, 5, and 6 positions of the pyrimidine ring can be explored to enhance target-specific interactions.

-

Substitution on the Piperidine Nitrogen: Alkylation or acylation of the piperidine nitrogen can significantly alter the molecule's physicochemical properties and biological activity. This position is a key handle for optimizing potency, selectivity, and pharmacokinetic parameters.

Safety and Handling

For research purposes, N-(Piperidin-4-ylmethyl)pyrimidin-2-amine should be handled with appropriate laboratory safety precautions.

Hazard Identification

Based on similar chemical structures, the following GHS hazard statements may apply:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Handling and Storage Recommendations

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. [7]Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. [8]

Conclusion

N-(Piperidin-4-ylmethyl)pyrimidin-2-amine is a strategically designed molecule that holds significant promise for drug discovery and development. By combining the privileged scaffolds of piperidine and 2-aminopyrimidine, it presents a versatile platform for the synthesis of new chemical entities with the potential to modulate a variety of biological targets. This technical guide has provided a comprehensive overview of its chemical structure, synthesis, and potential applications, offering a solid foundation for further research into this compelling class of compounds.

References

-

NIST. (n.d.). N-Phenyl-4-piperidinamine. NIST Chemistry WebBook. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). N-(Piperidin-4-yl)pyrimidin-2-amine. Retrieved from [Link]

- Fun, H. K., et al. (2011). 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246.

- ACS Publications. (2025). Novel Piperidine Substituted Pyrazolopyrimidine Derivatives as SGK1 Inhibitors for Treating Cardiovascular Diseases. ACS Medicinal Chemistry Letters.

- Thermo Fisher Scientific. (2025).

- Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(6), 1135-1149.

- Taha, M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7805.

- Cayman Chemical. (2023).

-

ResearchGate. (n.d.). Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs. Retrieved from [Link]

- Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery.

- Journal of Pharmaceutical and Allied Sciences. (2024).

- Thermo Fisher Scientific. (2015).

-

ResearchGate. (n.d.). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. Retrieved from [Link]

- Pothuri, V. V., et al. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry, 30(4), 775-778.

-

ResearchGate. (n.d.). Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. Retrieved from [Link]

- Jubilant Ingrevia. (n.d.).

- MDPI. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Pharmaceuticals, 16(9), 1267.

-

PubChem. (n.d.). N-(4-piperidin-1-ylphenyl)pyrimidin-2-amine. Retrieved from [Link]

-

CORE. (n.d.). A mini review of pyrimidine and fused pyrimidine marketed drugs. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). Supplementary Information for A Zirconium Bis(amidate)

- White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.

-

AccelaChem. (n.d.). 521273-76-7,N-(4-Piperidylmethyl)pyrimidin-2-amine. Retrieved from [Link]

- AK Scientific, Inc. (n.d.). 6-Amino-2-(4-methylpiperidin-1-yl)pyrimidin-4(3H)

- NIH. (n.d.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives.

- NIH. (n.d.). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity.

- ResearchGate. (n.d.). (PDF) Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.

- Diva-Portal.org. (2022). Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2).

- ACS Publications. (n.d.). Discovery of Checkpoint Kinase Inhibitor (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762)

- MDPI. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)

-

AMERICAN ELEMENTS. (n.d.). N-(4-Piperidylmethyl)pyrimidin-2-amine. Retrieved from [Link]

- Wikipedia. (n.d.). Monoamine releasing agent.

- PubMed. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.

- NIH. (n.d.). 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. N-(Piperidin-4-ylmethyl)pyrimidin-2-amine | 521273-76-7 | Benchchem [benchchem.com]

- 3. 521273-76-7,N-(4-Piperidylmethyl)pyrimidin-2-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. americanelements.com [americanelements.com]

- 5. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. 69385-85-9|N-(Piperidin-4-yl)pyrimidin-2-amine|BLD Pharm [bldpharm.com]

The Privileged Core: A Technical Guide to N-(Piperidin-4-ylmethyl)pyrimidin-2-amine and its Therapeutic Potential

Abstract

In the landscape of modern medicinal chemistry, the strategic combination of well-validated pharmacophores into novel molecular frameworks is a cornerstone of efficient drug discovery. This guide delves into the technical intricacies of one such hybrid scaffold, N-(Piperidin-4-ylmethyl)pyrimidin-2-amine. This molecule marries the proven utility of the 2-aminopyrimidine moiety—a "privileged structure" central to numerous approved kinase inhibitors—with the versatile piperidine ring, a ubiquitous component in neuroactive and antimicrobial agents.[1] We present a comprehensive review of the synthetic routes to this core, its chemical characterization, and the expansive biological activities demonstrated by its derivatives. This document serves as a technical resource for researchers and drug development professionals, providing detailed experimental protocols and synthesizing structure-activity relationship (SAR) insights to guide future exploration of this promising chemical space.

Introduction: The Rationale of Privileged Structures

The principle of "privileged structures" posits that certain molecular scaffolds possess an inherent and versatile ability to bind to multiple, often unrelated, biological targets with high affinity.[1] This characteristic makes them exceptionally efficient starting points for drug discovery campaigns. The 2-aminopyrimidine unit is a quintessential example of such a scaffold.[1] Its hydrogen bonding capabilities and structural rigidity have made it a cornerstone in the development of numerous kinase inhibitors, including groundbreaking anticancer drugs like Imatinib and Nilotinib.[1]

Similarly, the piperidine ring is a mainstay in medicinal chemistry, prized for its favorable physicochemical properties and its ability to be readily functionalized to orient substituents in precise three-dimensional space. This has led to its incorporation in a vast array of therapeutics targeting the central nervous system (CNS), as well as in potent antifungal and antiviral agents.

The strategic fusion of these two privileged fragments in N-(Piperidin-4-ylmethyl)pyrimidin-2-amine creates a molecule with significant, pre-validated potential. The rationale for its investigation is compelling: it provides a robust and versatile platform for developing novel therapeutics across a spectrum of diseases, from oncology to neurology and infectious diseases.[1]

Caption: The Privileged Structure Concept.

Synthesis and Characterization

The synthesis of N-(Piperidin-4-ylmethyl)pyrimidin-2-amine is typically achieved through a convergent, multi-step approach that allows for flexibility and analogue generation. The most logical and widely applicable strategy involves the preparation of a protected piperidine intermediate followed by coupling with a suitable pyrimidine derivative.

Recommended Synthetic Pathway

The recommended pathway involves three key stages:

-

Preparation of the Piperidine Synthon: Synthesis of tert-butyl 4-(aminomethyl)piperidine-1-carboxylate from a commercially available piperidone precursor.

-

Nucleophilic Aromatic Substitution (SNAr): Coupling of the piperidine synthon with 2-chloropyrimidine.

-

Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the final product.

This approach is advantageous as it utilizes a stable, Boc-protected intermediate, preventing side reactions at the piperidine nitrogen during the coupling step. The final deprotection is typically clean and high-yielding.

Sources

An In-Depth Technical Guide to the Safety and Toxicity Evaluation of N-(Piperidin-4-ylmethyl)pyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(Piperidin-4-ylmethyl)pyrimidin-2-amine is a small molecule featuring two key heterocyclic scaffolds: 2-aminopyrimidine and piperidine. The 2-aminopyrimidine moiety is recognized as a "privileged structure" in medicinal chemistry, forming the core of several approved drugs and often improving pharmacokinetic properties[1]. The piperidine ring is also a ubiquitous component in pharmaceuticals. Despite the prevalence of these fragments, there is a significant lack of publicly available safety, toxicity, or pharmacokinetic data for the combined molecule, N-(Piperidin-4-ylmethyl)pyrimidin-2-amine[1].

This guide provides a comprehensive, scientifically rigorous framework for establishing the complete safety and toxicity profile of this compound. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple checklist of assays. It details the causal logic behind the selection of specific studies, integrates regulatory expectations from bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), and provides actionable, step-by-step protocols for critical experiments. The objective is to create a self-validating roadmap for researchers to de-risk this molecule and enable informed decision-making for its potential progression into clinical development.

Section 1: Foundational Assessment and Structural Liabilities

A thorough safety evaluation begins not in the lab, but with a detailed analysis of the molecule's intrinsic properties and structural motifs. This initial assessment is crucial for anticipating potential hazards and designing an efficient, targeted testing strategy.

Physicochemical Properties

The first step is to characterize the fundamental physicochemical properties of N-(Piperidin-4-ylmethyl)pyrimidin-2-amine. These parameters are foundational to understanding its behavior in biological systems and designing appropriate formulations for testing.

| Parameter | CAS Number | Molecular Formula | Molecular Weight | Predicted Storage |

| N-(Piperidin-4-ylmethyl)pyrimidin-2-amine | 521273-76-7 | C₁₀H₁₆N₄ | 192.26 g/mol | 2-8°C Refrigerator |

| Data derived from publicly available chemical supplier information. |

Key experimental determinations should include aqueous solubility, LogP/LogD, and pKa, as these directly influence absorption, distribution, and potential for off-target effects.

Analysis of Core Scaffolds: Potential for Hazard

The molecule's structure contains alerts that warrant specific attention based on established toxicological knowledge.

-

2-Aminopyrimidine Core: While a privileged scaffold, pyrimidine derivatives can exhibit toxicity. For instance, certain polyfunctionalized pyrimidines have been shown to possess insecticidal activity, highlighting their potential to interact potently with biological systems[2]. The primary focus for this core should be on potential metabolites and their reactivity.

-

Piperidine Moiety: This fragment is associated with a known risk of cardiovascular toxicity. Specifically, interaction with the hERG (human Ether-à-go-go-Related Gene) potassium channel is a significant concern for many piperidine-containing compounds[3]. Inhibition of the hERG channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias. Some aminopiperidine-based compounds have been identified as having this liability[4]. Additionally, Safety Data Sheets (SDS) for structurally related aminopiperidines indicate potential hazards such as being harmful if swallowed, and causing skin and eye irritation[5].

The logical relationship between these structural alerts and the required safety studies is paramount.

Sources

- 1. N-(Piperidin-4-ylmethyl)pyrimidin-2-amine | 521273-76-7 | Benchchem [benchchem.com]

- 2. growingscience.com [growingscience.com]

- 3. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Replacement of cardiotoxic aminopiperidine linker with piperazine moiety reduces cardiotoxicity? Mycobacterium tuberculosis novel bacterial topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to the Solubility Profile of N-(Piperidin-4-ylmethyl)pyrimidin-2-amine

This guide provides a comprehensive technical overview of the solubility characteristics of N-(Piperidin-4-ylmethyl)pyrimidin-2-amine, a heterocyclic compound of interest in contemporary drug discovery and development. Given the absence of publicly available, quantitative solubility data for this specific molecule, this document synthesizes information from the known properties of its constituent chemical moieties—piperidine and pyrimidine—to establish a robust predictive solubility profile. Furthermore, it furnishes detailed, field-proven experimental protocols to empower researchers to determine precise, quantitative solubility data, thereby ensuring methodological consistency and data reliability. This resource is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in various solvent systems.

Executive Summary: Predictive Solubility Insights

N-(Piperidin-4-ylmethyl)pyrimidin-2-amine is a bifunctional molecule incorporating both a basic piperidine ring and a pyrimidine core. This unique structure dictates its solubility, suggesting a versatile profile. It is anticipated to exhibit moderate to good solubility in aqueous media, particularly under acidic conditions, and broad solubility in a range of organic solvents. The piperidine moiety, a six-membered heterocyclic amine, is known for its high solubility in water and various organic solvents due to its ability to form hydrogen bonds.[1] Similarly, pyrimidine, a foundational aromatic heterocycle, displays moderate water solubility and is highly soluble in many organic solvents.[2][3] The combination of these two scaffolds in N-(Piperidin-4-ylmethyl)pyrimidin-2-amine suggests that its solubility will be influenced by the interplay of their individual properties.

Physicochemical Properties and Their Implications for Solubility

Table 1: Predicted Physicochemical Properties of N-(Piperidin-4-ylmethyl)pyrimidin-2-amine

| Property | Predicted Value/Information | Source | Implication for Solubility |

| Molecular Formula | C₉H₁₄N₄ | [4] | Indicates a relatively small molecule, which can favor solubility. |

| Molecular Weight | 178.24 g/mol | [4] | A lower molecular weight is generally associated with higher solubility. |

| pKa (most basic) | Estimated 8.5 - 9.5 | Inferred from piperidine (pKa ~11.2) and 2-aminopyrimidine (pKa ~3.5) | The presence of a basic piperidine nitrogen suggests that aqueous solubility will be significantly enhanced at pH values below the pKa due to salt formation. |

| logP | Estimated 1.5 - 2.5 | Inferred from structural analysis | A positive logP value suggests a degree of lipophilicity, which would favor solubility in non-polar organic solvents. However, the value is not so high as to preclude aqueous solubility. |

| Hydrogen Bond Donors | 2 | Structural Analysis | The two amine protons can act as hydrogen bond donors, promoting solubility in protic solvents like water and alcohols. |

| Hydrogen Bond Acceptors | 4 | Structural Analysis | The nitrogen atoms in the piperidine and pyrimidine rings can act as hydrogen bond acceptors, further enhancing solubility in protic solvents. |

Predicted Solubility in Various Solvent Systems

Based on the analysis of its structural components and predicted physicochemical properties, a qualitative solubility profile for N-(Piperidin-4-ylmethyl)pyrimidin-2-amine can be projected.

Table 2: Predicted Qualitative Solubility of N-(Piperidin-4-ylmethyl)pyrimidin-2-amine

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, Buffered Solutions | Moderate (pH-dependent) | The molecule's ability to form hydrogen bonds with water suggests some intrinsic aqueous solubility.[1][2] Solubility is expected to increase significantly in acidic conditions (pH < 7) due to the protonation of the basic piperidine nitrogen, leading to the formation of a more soluble salt. |

| Polar Protic | Methanol, Ethanol | High | The presence of hydrogen bond donors and acceptors in the molecule will facilitate strong interactions with polar protic solvents.[1] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | The polar nature of the molecule will allow for favorable dipole-dipole interactions with these solvents. |

| Non-Polar | Toluene, Hexane | Low to Moderate | The aliphatic piperidine ring and the methylene linker provide some non-polar character, which may allow for some solubility in less polar solvents. However, the polar pyrimidine and amine groups will limit solubility in highly non-polar solvents like hexane. |

Experimental Determination of Solubility: Protocols and Workflows

To obtain precise and reliable solubility data, standardized experimental protocols are essential. The following sections detail the methodologies for determining both kinetic and thermodynamic solubility.

Kinetic Solubility (High-Throughput Screening)

Kinetic solubility is a measure of how quickly a compound dissolves and is often used in early-stage drug discovery for rapid assessment.

Protocol 1: High-Throughput Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of N-(Piperidin-4-ylmethyl)pyrimidin-2-amine in 100% DMSO.

-

Compound Addition: In a 96-well microplate, add 2 µL of the DMSO stock solution to 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final compound concentration of 100 µM with 1% DMSO.

-

Incubation: Seal the plate and shake at room temperature for 2 hours.

-

Filtration: Filter the samples through a 96-well filter plate (e.g., 0.45 µm pore size) to remove any precipitated compound.

-

Quantification: Analyze the filtrate using a suitable analytical method such as HPLC-UV or LC-MS/MS to determine the concentration of the dissolved compound. A standard curve of the compound in the assay buffer/DMSO mixture should be used for quantification.

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic Solubility (Equilibrium)

Thermodynamic solubility represents the true equilibrium solubility of a compound and is a critical parameter for later-stage drug development.

Protocol 2: Shake-Flask Method for Thermodynamic Solubility

-

Compound Addition: Add an excess amount of solid N-(Piperidin-4-ylmethyl)pyrimidin-2-amine to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle, or centrifuge to pellet the excess solid.

-

Sampling: Carefully remove an aliquot of the supernatant.

-

Dilution and Quantification: Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS/MS) against a standard curve.

Caption: Thermodynamic Solubility Determination Workflow.

Factors Influencing Solubility

Several factors can significantly impact the solubility of N-(Piperidin-4-ylmethyl)pyrimidin-2-amine.

-

pH: As a basic compound, its aqueous solubility will be highly pH-dependent. At lower pH values, the piperidine nitrogen will be protonated, forming a more soluble salt.

-

Temperature: The dissolution of most solid compounds is an endothermic process, meaning that solubility generally increases with temperature.[5]

-

Co-solvents: The addition of organic co-solvents (e.g., ethanol, propylene glycol) to aqueous solutions can increase the solubility of lipophilic compounds.

-

Solid-State Properties: The crystalline form (polymorph) of the compound can affect its solubility. Amorphous forms are typically more soluble than their crystalline counterparts.

Conclusion

While specific experimental solubility data for N-(Piperidin-4-ylmethyl)pyrimidin-2-amine is not currently available in the public domain, a comprehensive analysis of its chemical structure allows for a strong predictive assessment of its solubility profile. The presence of both hydrogen-bonding functionalities and a degree of lipophilicity suggests a versatile solubility across a range of solvents. The provided experimental protocols offer a robust framework for the quantitative determination of its kinetic and thermodynamic solubility, which is crucial for its advancement in research and development. The insights and methodologies presented in this guide are intended to facilitate the effective handling, formulation, and application of this promising compound.

References

- Vertex AI Search. (n.d.). Piperidine | Solubility of Things.

- BenchChem. (2025). Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents.

- Vertex AI Search. (n.d.). Pyrimidine - Solubility of Things.

- Revue Roumaine de Chimie. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K.

- Wikipedia. (n.d.). Pyrimidine.

- Pharmaffiliates. (n.d.). N-(Piperidin-4-yl)pyrimidin-2-amine.

- (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Pyrimidine - Wikipedia [en.wikipedia.org]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

Methodological & Application

Application Notes & Protocols: Analytical Methods for N-(Piperidin-4-ylmethyl)pyrimidin-2-amine

Introduction

N-(Piperidin-4-ylmethyl)pyrimidin-2-amine is a heterocyclic compound featuring both piperidine and aminopyrimidine moieties. Such structures are recognized as "privileged" in medicinal chemistry, capable of interacting with a wide range of biological targets.[1] The robust and reliable analysis of this molecule is paramount for ensuring quality, safety, and efficacy in research, development, and manufacturing settings.

This document provides a comprehensive guide to the essential analytical techniques for the characterization, quantification, and quality control of N-(Piperidin-4-ylmethyl)pyrimidin-2-amine. The methodologies described herein are grounded in established scientific principles and adhere to regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[2]

Physicochemical Properties

A thorough understanding of the compound's physicochemical properties is the foundation for developing effective analytical methods.

| Property | Value | Source | Significance for Analysis |

| Molecular Formula | C₉H₁₄N₄ | [3] | Essential for mass spectrometry and elemental analysis. |

| Molecular Weight | 178.24 g/mol | [3] | Defines the mass-to-charge ratio (m/z) in MS and is used in all quantitative calculations. |

| Appearance | Not Available (likely a solid) | [3] | Guides sample handling and preparation procedures. |

| Storage | 2-8°C Refrigerator | [3] | Critical for maintaining sample integrity and preventing degradation. |

| Structural Features | Piperidine ring, pyrimidine ring, primary and secondary amine groups | [3] | Dictates chromatographic behavior, spectroscopic properties, and potential sites for derivatization. |

Analytical Method Selection

The choice of analytical technique is dictated by the specific question being asked. The following decision tree provides a logical workflow for selecting the appropriate method.

Figure 1: Decision tree for selecting the appropriate analytical method.

Chromatographic Methods

Chromatography is the cornerstone for separating and quantifying N-(Piperidin-4-ylmethyl)pyrimidin-2-amine from related substances and impurities.

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling

Reversed-phase HPLC (RP-HPLC) is the method of choice for analyzing pyrimidine derivatives due to its versatility and robustness.[4] This method can be validated to simultaneously determine the assay (potency) of the main compound and quantify process-related impurities and degradation products.

Causality Behind Experimental Choices:

-

Stationary Phase: A C18 (octadecylsilane) column is selected. The non-polar nature of the C18 alkyl chains provides effective retention for the moderately polar N-(Piperidin-4-ylmethyl)pyrimidin-2-amine through hydrophobic interactions.

-

Mobile Phase: A gradient of acetonitrile (a common organic modifier) and a buffered aqueous phase is used. The buffer (e.g., phosphate or formate) is crucial for maintaining a consistent pH. This is critical because the amine functional groups on the analyte are ionizable, and controlling their protonation state is essential for achieving sharp, symmetrical peaks and reproducible retention times.

-

Detector: A UV/Photodiode Array (PDA) detector is ideal. The pyrimidine ring contains a chromophore that absorbs UV light, allowing for sensitive detection. A PDA detector provides the added advantage of acquiring full UV spectra, which aids in peak identification and purity assessment.

Protocol: RP-HPLC Method

1.0 Reagents and Materials

-

Acetonitrile (HPLC Grade)

-

Water (HPLC Grade or Milli-Q)

-

Formic Acid (or Phosphoric Acid for non-MS applications)[5]

-

N-(Piperidin-4-ylmethyl)pyrimidin-2-amine Reference Standard

-

Sample for analysis

2.0 Instrumentation and Conditions

-

System: HPLC or UPLC with a quaternary pump, autosampler, column thermostat, and PDA detector.

-

Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size (or equivalent).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).

-

Injection Volume: 10 µL.

Table 1: HPLC Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 15.0 | 5 | 95 |

| 20.0 | 5 | 95 |

| 20.1 | 95 | 5 |

| 25.0 | 95 | 5 |

3.0 Sample Preparation

-

Standard Preparation (e.g., 0.5 mg/mL): Accurately weigh ~25 mg of the Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

-

Sample Preparation (e.g., 0.5 mg/mL): Accurately weigh ~25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

4.0 Data Analysis and System Suitability

-

Identification: The retention time of the main peak in the sample chromatogram must match that of the Reference Standard.

-

Assay (%): Calculate using the external standard method based on peak areas.

-

Impurities (%): Calculate using area normalization, assuming all impurities have the same response factor as the main peak.

-

System Suitability: Before analysis, inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%, and the tailing factor should be ≤ 2.0.

Gas Chromatography (GC) for Residual Solvent Analysis

During synthesis, organic solvents are often used and must be controlled in the final product.[6] Static headspace gas chromatography with flame ionization detection (HS-GC-FID) is the standard technique for this analysis, as it offers high sensitivity for volatile organic compounds.[7][8]

Protocol: GC-HS-FID Method

1.0 Reagents and Materials

-

Dimethyl Sulfoxide (DMSO) or 1,3-Dimethyl-2-imidazolidinone (DMI) (High-boiling, GC-grade solvent).[7]

-

Reference standards for all potential residual solvents.

-

Sample for analysis.

2.0 Instrumentation and Conditions

-

System: GC with a static headspace autosampler and FID detector.

-

Column: G43 phase (e.g., DB-624 or equivalent), 30 m x 0.32 mm, 1.8 µm film thickness.[9]

-

Carrier Gas: Helium or Hydrogen.

-

Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 260 °C.

-

Headspace Vial Equilibration: 80 °C for 15 minutes.

3.0 Sample Preparation

-

Standard Preparation: Prepare a stock solution of all expected residual solvents in DMSO. Further dilute to a working concentration that reflects the control limits (e.g., based on ICH Q3C guidelines).

-

Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 1.0 mL of DMSO, cap immediately, and vortex to dissolve.

4.0 Data Analysis

-

Quantify each residual solvent by comparing the peak area in the sample preparation to the corresponding peak in the standard preparation.

Spectroscopic and Spectrometric Methods

These techniques are indispensable for the definitive identification and structural elucidation of the molecule.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of a molecule. Electrospray ionization (ESI) is a soft ionization technique well-suited for this compound, typically forming a protonated molecule [M+H]⁺.[10]

Protocol: LC-MS Analysis

-

Instrumentation: Couple the HPLC system described in Section 4.1 to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

-

Ionization Mode: ESI, positive ion mode.

-

Analysis:

-

Confirm the presence of an ion corresponding to the protonated molecule ([C₉H₁₄N₄ + H]⁺) at m/z 179.24.

-

Perform tandem MS (MS/MS) on the precursor ion at m/z 179.24. The fragmentation pattern will be characteristic of the piperidine and pyrimidine structures, often involving cleavages adjacent to the nitrogen atoms (alpha-cleavage).[10][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure determination.[12][13] It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule.

Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Interpretation:

-

¹H NMR: The spectrum will show distinct signals for the aromatic protons on the pyrimidine ring, the aliphatic protons on the piperidine ring, and the methylene bridge protons. Integration of these signals will correspond to the number of protons in each environment.

-

¹³C NMR: The spectrum will show the number of chemically distinct carbon atoms.

-

2D NMR: These experiments establish connectivity between atoms, allowing for the complete and unambiguous assignment of the entire molecular structure.[14]

-

Method Validation Framework

All quantitative methods (HPLC Assay, HPLC Impurities) must be validated to ensure they are suitable for their intended purpose, in accordance with ICH Q2(R1) guidelines.[2][15][16]

Table 2: Summary of Validation Parameters

| Validation Characteristic | Assay | Impurity Quantification |

| Specificity | Demonstrate no interference from blank, placebo, or impurities. | Discriminate between impurities and the main compound. |

| Linearity | Typically 5 concentrations from 80-120% of the nominal concentration. | From the Limit of Quantitation (LOQ) to 120% of the impurity specification. |

| Range | 80-120% of the nominal concentration. | LOQ to 120% of the specification. |

| Accuracy | Perform recovery studies on spiked samples at 3 levels (e.g., 80%, 100%, 120%). | Perform recovery studies on spiked samples at 3 levels. |

| Precision (Repeatability & Intermediate) | Analyze a minimum of 6 preparations at 100% concentration. | Analyze a minimum of 6 preparations at the specification level. |

| Limit of Quantitation (LOQ) | Not applicable. | Determined by signal-to-noise ratio (typically S/N ≥ 10) or standard deviation of the response. |

| Robustness | Intentionally vary method parameters (e.g., pH, column temperature, flow rate) and assess impact. | Intentionally vary method parameters and assess impact. |

Overall Analytical Workflow

The following diagram illustrates the logical flow of analysis from sample receipt to final reporting, integrating the various techniques described.

Figure 2: General analytical workflow for quality control testing.

References

-

Pharmaffiliates. N-(Piperidin-4-yl)pyrimidin-2-amine. [Link]

-

Almac. Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. [Link]

-

Royal Society of Chemistry. Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound. [Link]

-

ESA-IPB. Advanced NMR techniques for structural characterisation of heterocyclic structures. [Link]

-

The Journal of Organic Chemistry. The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1. [Link]

-

ResearchGate. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). [Link]

-

Royal Society of Chemistry. GC-FID method for high-throughput analysis of residual solvents in pharmaceutical drugs and intermediates. [Link]

-

U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

-

LCGC International. Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. [Link]

-

PubChem. N-(4-piperidin-1-ylphenyl)pyrimidin-2-amine. [Link]

-

YouTube. Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. [Link]

-

PubMed. Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. [Link]

-

Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. [Link]

-

Agilent. Residual Solvent Analysis of Pharmaceutical Products. [Link]

-

HPLC.cloud. Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column. [Link]

-

United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

-

ResearchGate. Identification and structure elucidation by NMR spectroscopy. [Link]

-

European Medicines Agency. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

-

PubMed. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link]

-

ResearchGate. (PDF) GC-FID method for high-throughput analysis of residual solvents in pharmaceutical drugs and intermediates. [Link]

-

ResearchGate. Chemical structure, physical properties, yield, and biological activities of compounds 9a-r. [Link]

-

U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

-

ACS Omega. Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. [Link]

-

ResearchGate. Piperine mass fragments: possible structures of major mass spectral.... [Link]

-

MDPI. Development of a HPLC Method for Analysis of a Combination of Clofazimine, Isoniazid, Pyrazinamide, and Rifampicin Incorporated into a Dermal Self-Double-Emulsifying Drug Delivery System. [Link]

-

ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

-

Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]

-

European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]

-

MedCrave. Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]

-

NIST WebBook. N-Phenyl-4-piperidinamine. [Link]

Sources

- 1. N-(Piperidin-4-ylmethyl)pyrimidin-2-amine | 521273-76-7 | Benchchem [benchchem.com]

- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. researchgate.net [researchgate.net]

- 5. Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. GC-FID method for high-throughput analysis of residual solvents in pharmaceutical drugs and intermediates - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. almacgroup.com [almacgroup.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. agilent.com [agilent.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 13. smbstcollege.com [smbstcollege.com]

- 14. researchgate.net [researchgate.net]

- 15. fda.gov [fda.gov]

- 16. researchgate.net [researchgate.net]

Application Notes and Protocols for N-(Piperidin-4-ylmethyl)pyrimidin-2-amine in Cancer Research

Introduction

N-(Piperidin-4-ylmethyl)pyrimidin-2-amine is a synthetic compound featuring two key heterocyclic moieties: a 2-aminopyrimidine ring and a piperidine ring. While direct, extensive research on this specific molecule in the context of oncology is emerging, its structural components are well-established "privileged scaffolds" in medicinal chemistry and are integral to numerous approved anti-cancer therapeutics.[1][2] The 2-aminopyrimidine core, for instance, is found in a variety of kinase inhibitors, including Imatinib and Abemaciclib, highlighting its importance in targeting dysregulated signaling pathways in cancer.[3] The piperidine moiety is also a vital pharmacophore in oncology drug design, often enhancing a compound's pharmacokinetic and pharmacodynamic properties.[1][4][5]

These application notes provide a comprehensive guide for researchers and drug development professionals on the potential applications and experimental evaluation of N-(Piperidin-4-ylmethyl)pyrimidin-2-amine in cancer research. The protocols outlined below are designed to investigate its hypothesized mechanism of action as a kinase inhibitor, a premise rooted in the extensive body of literature on its core structural motifs.

Hypothesized Mechanism of Action: Kinase Inhibition

The 2-aminopyrimidine scaffold is a well-known hinge-binding motif in many kinase inhibitors.[2][3] This structural feature allows for the formation of crucial hydrogen bonds with the kinase hinge region, a key interaction for potent and selective inhibition. Based on this, it is hypothesized that N-(Piperidin-4-ylmethyl)pyrimidin-2-amine may function as an inhibitor of protein kinases that are critical for cancer cell proliferation and survival.

Promising potential targets for this compound include Polo-like kinase 4 (PLK4) and p21-activated kinase 4 (PAK4). Both kinases are frequently overexpressed in various cancers and are implicated in tumor progression.[6][7][8][9] PLK4 is a master regulator of centriole duplication, and its inhibition can lead to mitotic catastrophe in cancer cells.[7][10][11] PAK4 plays a significant role in promoting cancer cell proliferation, migration, and invasion.[8][9][12]

The following experimental workflow is proposed to investigate the anti-cancer effects of N-(Piperidin-4-ylmethyl)pyrimidin-2-amine and to validate its potential as a kinase inhibitor.

Figure 1: A proposed experimental workflow to systematically evaluate the anti-cancer properties of N-(Piperidin-4-ylmethyl)pyrimidin-2-amine, from initial in vitro screening to in vivo validation.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic or cytostatic effects of N-(Piperidin-4-ylmethyl)pyrimidin-2-amine on various cancer cell lines. The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[13][14]

Materials:

-

N-(Piperidin-4-ylmethyl)pyrimidin-2-amine

-

Cancer cell lines (e.g., breast, colon, lung cancer cell lines)

-

Complete growth medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of N-(Piperidin-4-ylmethyl)pyrimidin-2-amine in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot Analysis

This protocol is used to investigate the effect of N-(Piperidin-4-ylmethyl)pyrimidin-2-amine on the expression and phosphorylation status of key proteins in cancer signaling pathways, such as those downstream of PLK4 and PAK4.[15][16]

Materials:

-

Cancer cells treated with N-(Piperidin-4-ylmethyl)pyrimidin-2-amine

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-PLK4, anti-PLK4, anti-p-PAK4, anti-PAK4, anti-cleaved PARP, anti-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Extraction: Treat cells with N-(Piperidin-4-ylmethyl)pyrimidin-2-amine at concentrations around the IC50 value for a specified time (e.g., 24 hours). Lyse the cells with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

In Vitro Kinase Assay

This protocol directly measures the inhibitory activity of N-(Piperidin-4-ylmethyl)pyrimidin-2-amine against purified kinases, such as PLK4 or PAK4.[17][18][19][20][21]

Materials:

-

N-(Piperidin-4-ylmethyl)pyrimidin-2-amine

-

Recombinant purified kinase (e.g., PLK4, PAK4)

-

Kinase-specific substrate

-

Kinase buffer

-

ATP

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

Protocol:

-

Reaction Setup: In a 96-well plate, add the kinase buffer, the purified kinase, and the specific substrate.

-

Compound Addition: Add N-(Piperidin-4-ylmethyl)pyrimidin-2-amine at various concentrations. Include a positive control inhibitor and a no-compound control.

-

Initiate Reaction: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for the recommended time (e.g., 60 minutes).

-

Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions to measure the amount of ADP produced, which is proportional to the kinase activity.

-

Data Analysis: Measure the luminescence or fluorescence using a microplate reader. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Figure 2: A simplified diagram illustrating the hypothesized inhibitory effect of N-(Piperidin-4-ylmethyl)pyrimidin-2-amine on kinases like PLK4 or PAK4, leading to the suppression of cancer cell proliferation and migration.

Cell Migration and Invasion Assay (Transwell Assay)

This assay assesses the ability of N-(Piperidin-4-ylmethyl)pyrimidin-2-amine to inhibit the migration and invasion of cancer cells, which are key processes in metastasis.[22][23][24]

Materials:

-

Cancer cells

-

N-(Piperidin-4-ylmethyl)pyrimidin-2-amine

-

Transwell inserts (8 µm pore size)

-

24-well plates

-

Serum-free medium

-

Medium with chemoattractant (e.g., 10% FBS)

-

Matrigel (for invasion assay)

-

Cotton swabs

-

Staining solution (e.g., crystal violet)

-

Microscope

Protocol:

-

Preparation of Inserts: For the invasion assay, coat the top of the transwell inserts with Matrigel. For the migration assay, the inserts are used uncoated.

-

Cell Seeding: Resuspend cancer cells in serum-free medium containing different concentrations of N-(Piperidin-4-ylmethyl)pyrimidin-2-amine and seed them into the upper chamber of the transwell inserts.

-

Chemoattractant: Add medium containing a chemoattractant to the lower chamber.

-

Incubation: Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Removal of Non-migrated Cells: After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.

-

Staining: Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.

-

Quantification: Count the number of migrated cells in several random fields under a microscope.

Data Summary

The following table provides a template for summarizing the hypothetical results from the in vitro assays.

| Assay | Cell Line | Endpoint | N-(Piperidin-4-ylmethyl)pyrimidin-2-amine | Positive Control |

| Cell Viability | Breast Cancer (MCF-7) | IC50 (µM) | [Insert Value] | Doxorubicin |

| Colon Cancer (HCT116) | IC50 (µM) | [Insert Value] | 5-Fluorouracil | |

| Kinase Inhibition | Purified PLK4 | IC50 (nM) | [Insert Value] | CFI-400945 |

| Purified PAK4 | IC50 (nM) | [Insert Value] | KPT-9274 | |

| Cell Migration | Breast Cancer (MDA-MB-231) | % Inhibition at 10 µM | [Insert Value] | [Insert Control] |

In Vivo Studies

Should the in vitro data demonstrate significant anti-cancer activity, subsequent in vivo studies using animal models are warranted to evaluate the compound's efficacy and safety in a physiological setting.[25][26][27][28] Rodent xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used for this purpose.[26]

Conclusion

N-(Piperidin-4-ylmethyl)pyrimidin-2-amine is a promising compound for cancer research due to its possession of well-validated pharmacophores. The protocols detailed in these application notes provide a robust framework for a systematic investigation into its anti-cancer properties, with a primary focus on its potential as a kinase inhibitor. The elucidation of its mechanism of action and its efficacy in preclinical models will be crucial in determining its potential for further development as a novel anti-cancer agent.

References

-

ResearchGate. (n.d.). 2-Aminopyrimidine derivatives as anticancer drugs. Retrieved from [Link]

-

PubMed. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Retrieved from [Link]

-

PubMed. (2018). Recent advancement of piperidine moiety in treatment of cancer- A review. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The Use of Animal Models for Cancer Chemoprevention Drug Development. Retrieved from [Link]

-

Protocols.io. (2023). In vitro kinase assay. Retrieved from [Link]

-

PubMed. (2014). Polo-like kinase 4 inhibition: a strategy for cancer therapy? Retrieved from [Link]

-

National Institutes of Health. (n.d.). In vitro Cell Migration and Invasion Assays. Retrieved from [Link]

-

PubMed. (2023). Anticancer Efficacy of KRASG12C Inhibitors Is Potentiated by PAK4 Inhibitor KPT9274 in Preclinical Models of KRASG12C-Mutant Pancreatic and Lung Cancers. Retrieved from [Link]

-

National Institutes of Health. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

National Institutes of Health. (n.d.). In vitro NLK Kinase Assay. Retrieved from [Link]

-

MDPI. (n.d.). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. Retrieved from [Link]

-

Frontiers. (n.d.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Retrieved from [Link]

-

MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved from [Link]

-

Oxford Academic. (n.d.). Polo-like kinase 4 (PLK4) as a therapeutic target in breast cancer. Retrieved from [Link]

-

Frontiers. (2022). Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Cell Migration, Chemotaxis and Invasion Assay Protocol. Retrieved from [Link]

-

Bio-protocol. (2022). In vitro kinase assay. Retrieved from [Link]

-

PubMed. (2025). Role of PLK4 inhibition in cancer therapy. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent advancement of piperidine moiety in treatment of cancer- A review. Retrieved from [Link]

-

National Cancer Institute. (n.d.). Evaluation using Western Blot. Retrieved from [Link]

-

Spandidos Publications. (n.d.). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Retrieved from [Link]

-

Preprints.org. (n.d.). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. Retrieved from [Link]

-

Taconic Biosciences. (n.d.). The Role of Mouse Models in Drug Discovery. Retrieved from [Link]

-

PubMed. (2022). PAK4 in cancer development: Emerging player and therapeutic opportunities. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved from [Link]

-

ACS Publications. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Retrieved from [Link]

-

Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

-

ResearchGate. (2023). (PDF) In vitro kinase assay v1. Retrieved from [Link]

-

PubMed. (n.d.). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Retrieved from [Link]

-

National Cancer Institute. (n.d.). Animal Models Used by PREVENT. Retrieved from [Link]

-

Ben-Gurion University Research Portal. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Retrieved from [Link]

-

Corning. (n.d.). Assay Methods: Cell Invasion Assay. Retrieved from [Link]

-

Bentham Science. (2023). Discovery of Polo-like Kinase 4 Inhibitors for the Treatment of Cancer: A Mini Patent Review. Retrieved from [Link]

-

AACR Journals. (n.d.). Remodeling of the tumor microenvironment through PAK4 inhibition sensitizes tumors to immune checkpoint blockade. Retrieved from [Link]

-

BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

-

National Institutes of Health. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

Azure Biosystems. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Retrieved from [Link]

-

ResearchGate. (n.d.). Summary of the PAK4 inhibitors. Retrieved from [Link]

-

AACR Journals. (n.d.). Role of Polo-Like Kinase 4 (PLK4) in Epithelial Cancers and Recent Progress in its Small Molecule Targeting for Cancer Management. Retrieved from [Link]

Sources

- 1. Recent advancement of piperidine moiety in treatment of cancer- A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Polo-like kinase 4 inhibition: a strategy for cancer therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]

- 9. PAK4 in cancer development: Emerging player and therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of PLK4 inhibition in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benthamdirect.com [benthamdirect.com]

- 12. researchgate.net [researchgate.net]

- 13. broadpharm.com [broadpharm.com]

- 14. atcc.org [atcc.org]

- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 16. antibodies.cancer.gov [antibodies.cancer.gov]

- 17. In vitro kinase assay [protocols.io]

- 18. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In vitro kinase assay [bio-protocol.org]

- 20. researchgate.net [researchgate.net]

- 21. bellbrooklabs.com [bellbrooklabs.com]

- 22. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. documents.thermofisher.com [documents.thermofisher.com]

- 25. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 28. The Role of Mouse Models in Drug Discovery | Taconic Biosciences [taconic.com]

Application Note: A Tiered Strategy for the Cellular Characterization of N-(Piperidin-4-ylmethyl)pyrimidin-2-amine

Introduction: Rationale and Strategic Overview

The 2-aminopyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous clinically successful drugs, particularly in oncology.[1][2][3] Its ability to form critical hydrogen bonds allows it to interact with a wide array of biological targets, most notably protein kinases.[3] Compounds like Imatinib and Nilotinib, which contain this moiety, have revolutionized cancer therapy.[1][4] The specific compound, N-(Piperidin-4-ylmethyl)pyrimidin-2-amine, combines this potent scaffold with a piperidine group, a common feature used to modulate physicochemical properties and target engagement.[1][5]

Given the limited public data on N-(Piperidin-4-ylmethyl)pyrimidin-2-amine, this document provides a comprehensive, tiered strategy for its initial biological characterization in cell-based assays. This guide is designed for researchers in drug discovery and chemical biology to systematically profile this novel compound, from determining its effective concentration range to elucidating its potential mechanism of action. Our approach is structured as a logical cascade of experiments, where the results of each tier inform the design of the next.

Part 1: Foundational Procedures - Compound Management

Accurate and reproducible results begin with proper handling of the test compound.

1.1. Sourcing and Quality Control The compound can be sourced from various chemical suppliers. It is critical to obtain a Certificate of Analysis (CoA) to confirm its identity (via NMR, MS) and purity (typically ≥95% by HPLC).

1.2. Preparation of Stock Solutions A concentrated stock solution is essential for accurate serial dilutions. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its broad solvating power and compatibility with most cell culture assays at low final concentrations.

Protocol: 10 mM Master Stock Preparation

-

Calculation: Determine the mass of N-(Piperidin-4-ylmethyl)pyrimidin-2-amine (Molecular Weight: 192.27 g/mol , assuming the free base) required to prepare a 10 mM solution.

-

Dissolution: Carefully weigh the compound and dissolve it in high-purity, anhydrous DMSO. For example, dissolve 1.92 mg in 1 mL of DMSO.

-

Solubilization: Vortex thoroughly until the solution is clear. Gentle warming (up to 37°C) may be applied if necessary.

-

Aliquoting & Storage: Aliquot the master stock into small, single-use volumes (e.g., 20 µL) in light-protective tubes. Store at -20°C or -80°C to prevent degradation from freeze-thaw cycles.

Expert Insight: Always prepare a fresh dilution series in cell culture medium from the DMSO stock for each experiment. The final concentration of DMSO in the culture wells should ideally be kept below 0.5% (v/v) to avoid solvent-induced cellular stress or toxicity.

Part 2: Tier 1 Assay - Defining the Bioactive Concentration Range

The first crucial step is to determine the compound's effect on cell viability. This establishes a "therapeutic window"—a concentration range that is biologically active but not broadly cytotoxic. The results are typically expressed as the IC50 (half-maximal inhibitory concentration).

Workflow: Dose-Response Assessment

Caption: Workflow for determining compound IC50 using an MTT assay.

Protocol: Cell Viability by MTT Assay The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[6] NAD(P)H-dependent oxidoreductases in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[6]

Materials:

-

Selected cancer cell line (e.g., MCF-7 breast cancer, A549 lung cancer)

-

Complete culture medium (e.g., DMEM + 10% FBS)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow attachment.

-

Compound Treatment: Prepare a serial dilution of N-(Piperidin-4-ylmethyl)pyrimidin-2-amine in culture medium at 2x the final desired concentrations. A common starting range is 100 µM down to 1 nM.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with vehicle (DMSO) control and medium-only control.

-

Incubation: Incubate the plate for a relevant duration, typically 48 or 72 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C, until purple precipitate is visible.[7]

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[7][8]

-

Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6] Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

| Parameter | Recommended Starting Condition |

| Cell Line | MCF-7 (Breast), A549 (Lung), PC-3 (Prostate) |